Cyclohexylmethylmagnesium bromide

Catalog No.
S1902044
CAS No.
35166-78-0
M.F
C7H13BrMg
M. Wt
201.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylmethylmagnesium bromide

CAS Number

35166-78-0

Product Name

Cyclohexylmethylmagnesium bromide

IUPAC Name

magnesium;methanidylcyclohexane;bromide

Molecular Formula

C7H13BrMg

Molecular Weight

201.39 g/mol

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

UFQSTBGEWZUCBQ-UHFFFAOYSA-M

SMILES

[CH2-]C1CCCCC1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]C1CCCCC1.[Mg+2].[Br-]

Synthesis of Complex Molecules:

CMGriBr is a valuable reagent for the synthesis of various complex organic molecules, including alcohols, ethers, and amines. Its reactivity stems from the nucleophilic character of the carbon atom adjacent to the magnesium center. This carbon atom readily attacks the electrophilic carbonyl carbon of carbonyl compounds, forming a new carbon-carbon bond. The reaction pathway typically involves the following steps:

  • Grignard reagent formation: CMRiBr is prepared by reacting cyclohexylmethyl bromide (C6H11CH2Br) with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF).
  • Nucleophilic addition: The Grignard reagent (CMGriBr) reacts with a carbonyl compound, forming a new carbon-carbon bond between the cyclohexylmethyl group and the carbonyl carbon.
  • Protonation quench: The reaction is quenched by adding water or a mild acid, resulting in the desired organic product.

The specific product obtained depends on the type of carbonyl compound used. For instance, reacting CMRiBr with formaldehyde (HCHO) yields cyclohexylmethanol (C6H11CH2OH), while reacting with benzaldehyde (C6H5CHO) affords 1-phenylcyclohexanemethanol (C6H11CH2CH(OH)C6H5). []

Modification of Bioactive Molecules:

CMGriBr finds applications in modifying the structure of bioactive molecules, such as pharmaceuticals and natural products. The controlled introduction of the cyclohexylmethyl group can modulate the biological properties of these molecules. For example, CMRiBr can be used to synthesize cyclohexylmethyl-derivatives of steroids, which may exhibit altered hormonal activity compared to the parent steroid. []

Cyclohexylmethylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It consists of a cyclohexyl group attached to a methyl group, with magnesium bromide serving as the metal component. This compound is notable for its reactivity, particularly in nucleophilic addition reactions, making it valuable in organic synthesis.

CMMB is a hazardous compound due to its reactivity with water and air. It can ignite spontaneously upon contact with moisture and should be handled with appropriate care under anhydrous conditions [, ].

  • Reacts violently with water, releasing flammable hydrogen gas [, ].
  • Can cause severe skin burns and eye damage [, ].
  • Suspected carcinogen [, ].

Cyclohexylmethylmagnesium bromide participates in various reactions, primarily involving nucleophilic additions to electrophiles. Common reactions include:

  • Addition to Carbonyl Compounds: When reacted with aldehydes or ketones, it forms alcohols. For instance, its reaction with methanal yields cyclohexyl methanol after hydrolysis of the intermediate adduct .
  • Reactions with Carbon Dioxide: It can convert carbon dioxide into cyclohexanecarboxylic acid through a two-step process involving the formation of a magnesium carboxylate intermediate .

Cyclohexylmethylmagnesium bromide is synthesized through the reaction of bromocyclohexane with magnesium metal in dry ether. The process involves:

  • Preparation: Bromocyclohexane is added to a mixture of magnesium turnings and dry ether.
  • Reaction Conditions: The mixture is heated under reflux to facilitate the reaction, during which magnesium dissolves and forms the Grignard reagent.
  • Isolation: The resulting solution is usually filtered to remove any unreacted magnesium and other impurities .

The primary applications of cyclohexylmethylmagnesium bromide include:

  • Organic Synthesis: It is widely used for synthesizing alcohols and carboxylic acids from carbonyl compounds and carbon dioxide.
  • Research: In academic laboratories, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways.

Cyclohexylmethylmagnesium bromide shares similarities with other Grignard reagents but exhibits unique characteristics due to its specific structure. Here are some comparable compounds:

CompoundStructureUnique Features
Methylmagnesium bromideCH₃MgBrSimple alkyl group; widely used in synthesis
Phenylmagnesium bromideC₆H₅MgBrContains an aromatic ring; different reactivity
Ethylmagnesium bromideC₂H₅MgBrAliphatic chain; less sterically hindered

Cyclohexylmethylmagnesium bromide stands out due to its cyclic structure, which can influence steric hindrance and reactivity patterns compared to linear or aromatic Grignard reagents.

Hydrogen Bond Acceptor Count

2

Exact Mass

200.00510 g/mol

Monoisotopic Mass

200.00510 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-16

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